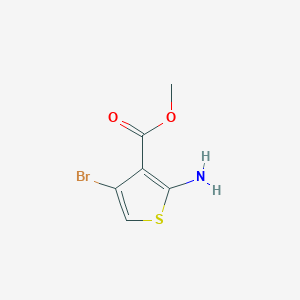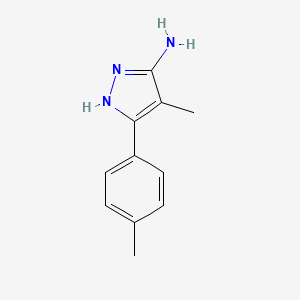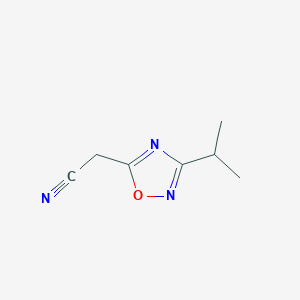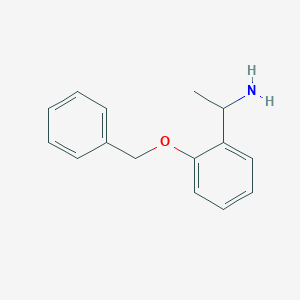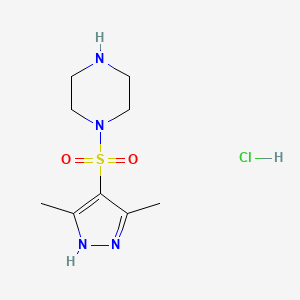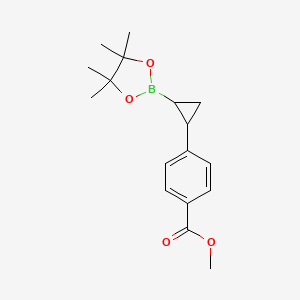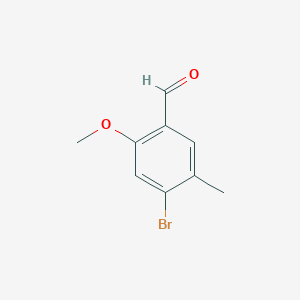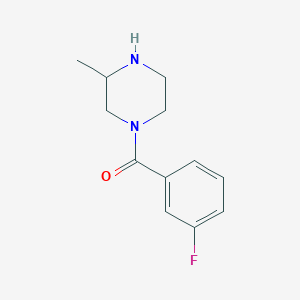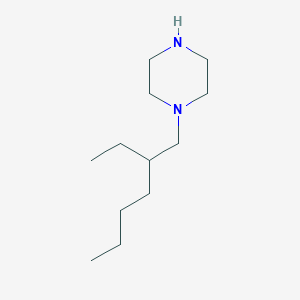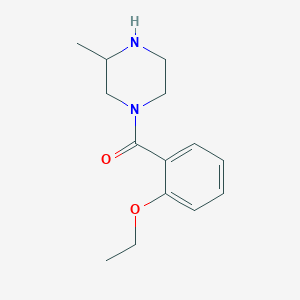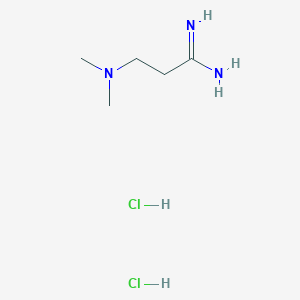
3-(Dimethylamino)propanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propanimidamide dihydrochloride is a chemical compound with the CAS Number: 1240527-89-2 . It has a molecular weight of 188.1 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13N3.2ClH/c1-8(2)4-3-5(6)7;;/h3H,4,6-7H2,1-2H3;2*1H . This code can be used to generate a 2D structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 188.1 .Scientific Research Applications
Generation of Structurally Diverse Compounds
A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process produced dithiocarbamates, thioethers, and facilitated exchanges with various amines to yield a range of derivatives, including ketones, pyrrole, and indoles, indicating its versatility in synthetic chemistry (Roman, 2013).
Nonlinear Optical Properties
Another research focused on synthesizing novel chalcone derivative compounds and investigating their third-order nonlinear optical properties. The study found that one compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, highlighting its potential for optical device applications such as optical limiters (Rahulan et al., 2014).
Pharmacological Research Tool
A compound identified as a nonpeptidic agonist of the urotensin-II receptor was discovered through a functional cell-based screen. This compound, showing selectivity and drug-like properties, serves as a useful pharmacological research tool and a potential drug lead, demonstrating the role of similar compounds in receptor-based pharmacological studies (Croston et al., 2002).
Carbohydrate Chemistry
In carbohydrate chemistry, 3-(Dimethylamino)-1-propylamine has been used as a cheap and versatile reagent for removing byproducts, such as in the deacylation reactions to produce 1-O deprotected sugars. This highlights its utility in simplifying purification processes in synthetic organic chemistry (Andersen et al., 2015).
Cationic Lipid Precursor Synthesis
The synthesis of a cationic lipid precursor was achieved by reacting 3-dimethylamino-1,2-propanediol with long-chain alkyl isocyanate. This work underlines the compound's importance in creating intermediates for further chemical synthesis, particularly in the development of lipid-based compounds (Yan-xiang, 2008).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Dimethylamino)propanimidamide dihydrochloride involves the reaction of N,N-dimethylpropane-1,3-diamine with cyanogen bromide followed by reaction with hydrochloric acid to yield the final product.", "Starting Materials": [ "N,N-dimethylpropane-1,3-diamine", "Cyanogen bromide", "Hydrochloric acid" ], "Reaction": [ "Step 1: N,N-dimethylpropane-1,3-diamine is dissolved in anhydrous ether.", "Step 2: Cyanogen bromide is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The resulting precipitate is filtered and washed with ether to yield the intermediate product.", "Step 4: The intermediate product is dissolved in hydrochloric acid and the mixture is stirred at room temperature for several hours.", "Step 5: The resulting precipitate is filtered and washed with water to yield the final product, 3-(Dimethylamino)propanimidamide dihydrochloride." ] } | |
CAS No. |
1240527-89-2 |
Molecular Formula |
C5H14ClN3 |
Molecular Weight |
151.64 g/mol |
IUPAC Name |
3-(dimethylamino)propanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |
InChI Key |
IIFJQHLBPXMEEX-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=N)N.Cl.Cl |
Canonical SMILES |
CN(C)CCC(=N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


